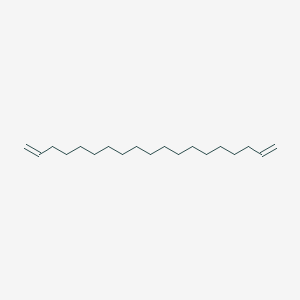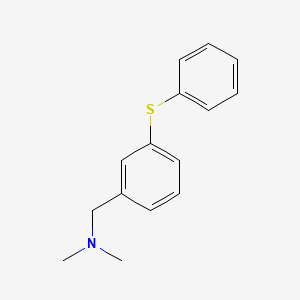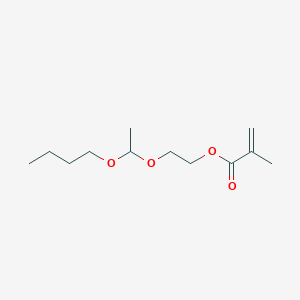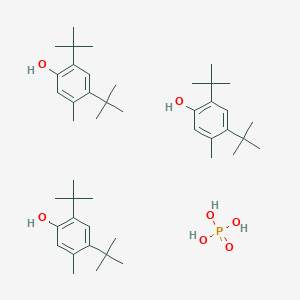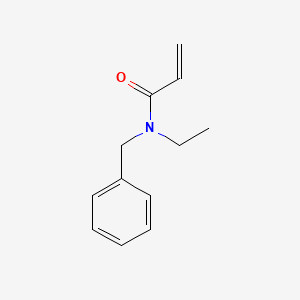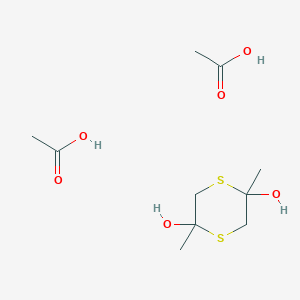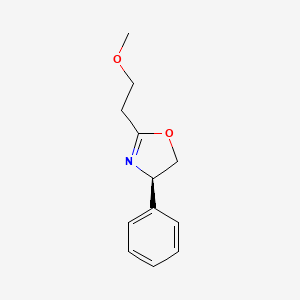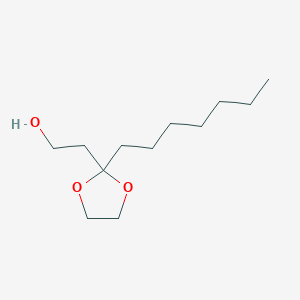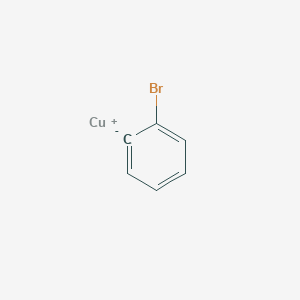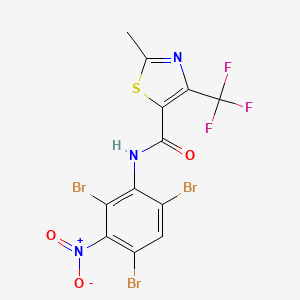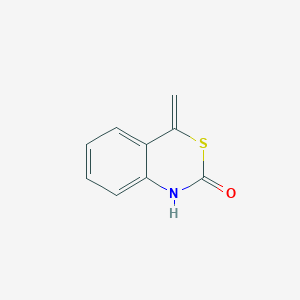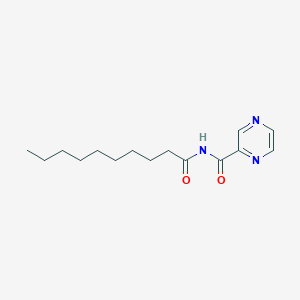![molecular formula C10H14N2O4 B14273682 [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid CAS No. 133941-04-5](/img/structure/B14273682.png)
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid is a compound with significant potential in various scientific fields. This compound features a phenyl ring substituted with an amino group and a hydroxypropoxy group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid typically involves the reaction of 4-hydroxyphenyl isocyanate with 3-amino-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halides or alkyl derivatives.
Aplicaciones Científicas De Investigación
[4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(3-Amino-2-hydroxypropoxy)phenyl]carbamic acid methyl ester
- This compound ethyl ester
- This compound propyl ester
Uniqueness
Compared to its esters, this compound has a free carboxylic acid group, which enhances its solubility in water and allows for more diverse chemical reactions. This makes it a more versatile compound for various applications in research and industry.
Propiedades
Número CAS |
133941-04-5 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
[4-(3-amino-2-hydroxypropoxy)phenyl]carbamic acid |
InChI |
InChI=1S/C10H14N2O4/c11-5-8(13)6-16-9-3-1-7(2-4-9)12-10(14)15/h1-4,8,12-13H,5-6,11H2,(H,14,15) |
Clave InChI |
ZMMJVVXMQZVUAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)O)OCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


